![molecular formula C26H24N2O4S B11687115 ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11687115.png)
ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- Molecular formula: C₃₁H₂₉N₃O₅S (based on structural analysis from and naming conventions).
- Key substituents:
- A 2-methoxybenzylidene group at position 2 (aromatic ring with an ortho-methoxy substituent).
- A (E)-2-phenylethenyl (styryl) group at position 3.
- A 7-methyl group and 3-oxo moiety on the thiazolopyrimidine core.
- An ethyl carboxylate ester at position 4.
- Synthesis: Typically prepared via condensation of a thiouracil precursor with 2-methoxybenzaldehyde and a styryl-containing aldehyde in acetic anhydride/sodium acetate, followed by cyclization (analogous to methods in ).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The initial step involves the condensation of a thioamide with a β-dicarbonyl compound under acidic or basic conditions to form the thiazolopyrimidine core.
Introduction of the Methoxybenzylidene Group: The next step involves the reaction of the thiazolopyrimidine core with 2-methoxybenzaldehyde in the presence of a base to form the methoxybenzylidene derivative.
Addition of the Phenylethenyl Group: The final step involves the reaction of the intermediate with styrene or a styrene derivative under conditions that promote the formation of the phenylethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and phenylethenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Features of Analogues
Key Observations:
Benzylidene Substituent Effects: Electron-Donating Groups (e.g., 2-methoxy in the target, 2,4,6-trimethoxy in ): Enhance resonance stabilization and influence hydrogen-bonding capacity. Electron-Withdrawing Groups (e.g., 4-cyano in 11b, ): Increase electrophilicity of the thiazolopyrimidine core, altering reactivity in nucleophilic substitutions .
This group may also increase lipophilicity, influencing membrane permeability in biological systems . Bulkier groups (e.g., 4-bromophenyl in ) reduce solubility but may improve crystallinity via halogen-mediated interactions .
Position 6 Functional Groups: Ethyl carboxylate (target and most analogues) provides hydrogen-bonding sites (C=O and ester oxygen), critical for crystal lattice stability (e.g., C—H···O interactions in ). Cyano groups (11b, ) eliminate hydrogen-bonding capacity but increase dipole moments, favoring π-stacking interactions .
Spectral and Crystallographic Data
Table 2: Spectroscopic and Crystallographic Comparisons
Key Observations:
- IR Spectroscopy: All compounds show strong C=O stretches (~1719 cm⁻¹) from the ester and ketone groups. Cyano-containing analogues (e.g., 11b) exhibit sharp peaks near 2220 cm⁻¹ .
- NMR : Methyl groups resonate near δ 2.2–2.4 ppm. Styryl protons in the target compound display coupling constants (J ≈ 16 Hz) consistent with E-configuration .
- Crystallography :
Q & A
Q. Basic: What are the common synthetic pathways for synthesizing this compound and its analogs?
Methodological Answer:
The synthesis typically involves multi-component reactions starting with ethyl acetoacetate and aromatic aldehydes. A representative protocol (e.g., for structural analogs) includes:
Condensation : Reacting 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and a benzylidene aldehyde derivative (e.g., 2-methoxybenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate .
Cyclization : Refluxing for 8–10 hours to form the thiazolo[3,2-a]pyrimidine core.
Purification : Recrystallization from ethyl acetate/ethanol yields pure crystals.
Key parameters include solvent choice (DMF, toluene), temperature control (reflux conditions), and catalyst selection (palladium/copper for cross-coupling steps in analogs) .
Q. Basic: How is the structural conformation of this compound validated?
Methodological Answer:
Structural validation employs:
- Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
- NMR spectroscopy : Confirms substituent positions (e.g., methoxybenzylidene at C2) via characteristic shifts (e.g., δ 8.5–9.0 ppm for olefinic protons) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Q. Advanced: How do substituent variations at the benzylidene (C2) and phenyl (C5) positions affect bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., methoxy at C2) : Enhance solubility and π-π stacking interactions, potentially improving binding to hydrophobic targets .
- Electron-withdrawing groups (e.g., halogen at C5) : Increase electrophilicity, modulating reactivity in nucleophilic environments .
- Steric effects : Bulky substituents at C5 (e.g., 4-bromophenyl) may reduce conformational flexibility, altering activity profiles .
Contradictions arise in solubility vs. activity trade-offs, necessitating iterative SAR cycles with in vitro assays .
Q. Advanced: How can conflicting data on substituent effects be resolved in SAR studies?
Methodological Answer:
Systematic variation : Synthesize analogs with incremental substituent changes (e.g., methoxy → ethoxy → hydroxy at C2) to isolate electronic/steric contributions .
Computational modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .
Crystallographic comparisons : Overlay crystal structures of analogs to identify conformational deviations impacting binding .
Dose-response assays : Quantify activity differences under standardized conditions to minimize experimental noise .
Q. Advanced: What strategies optimize reaction yields for analogs with sensitive substituents?
Methodological Answer:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions .
- Catalyst screening : Transition metals (e.g., Pd/Cu) improve cross-coupling efficiency for aryl-alkenyl bonds .
- In situ monitoring : HPLC tracks reaction progress to terminate at peak product concentration .
- Protecting groups : Temporarily shield reactive sites (e.g., acetyl for hydroxy groups) during synthesis .
Q. Advanced: How does the compound’s stereochemistry influence its physicochemical properties?
Methodological Answer:
- E/Z isomerism : The (2E) configuration at the benzylidene double bond stabilizes planar conformations, enhancing π-stacking in crystal lattices .
- Chiral centers (e.g., C5) : Flattened boat conformations in the pyrimidine ring affect solubility and membrane permeability .
- Interactions : C–H···O hydrogen bonds in the crystal lattice correlate with melting points and thermal stability .
Q. Advanced: What computational tools are used to predict interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock, Schrödinger) : Models binding to proteins (e.g., kinases) by aligning the compound’s pharmacophore with active sites .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over time .
- QSAR models : Relate substituent descriptors (e.g., Hammett σ) to activity data for predictive design .
Properties
Molecular Formula |
C26H24N2O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H24N2O4S/c1-4-32-25(30)23-17(2)27-26-28(20(23)15-14-18-10-6-5-7-11-18)24(29)22(33-26)16-19-12-8-9-13-21(19)31-3/h5-16,20H,4H2,1-3H3/b15-14+,22-16+ |
InChI Key |
WIPLNKIBCNWDQN-SWFHOVNTSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC=C4OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4OC)S2)C |
Origin of Product |
United States |
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